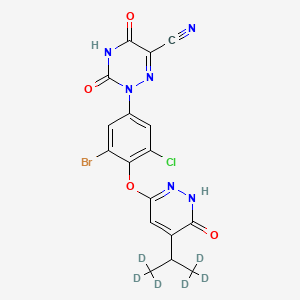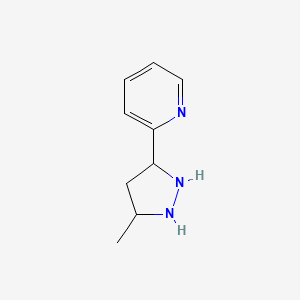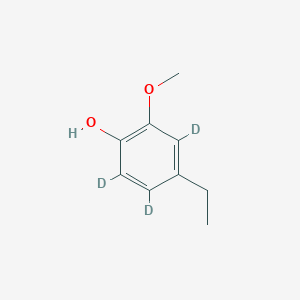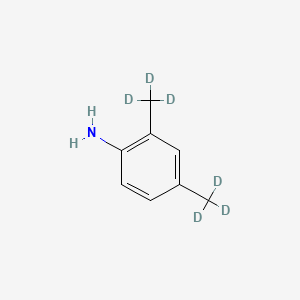
Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz: is a cleavable antibody-drug conjugate (ADC) linker containing four units of polyethylene glycol (PEG). This compound is primarily used in the synthesis of active antibody conjugation molecules, which are crucial in the development of targeted cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz involves multiple steps, starting with the protection of functional groups and the sequential addition of PEG units. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers and stringent quality control measures to maintain consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the active drug molecule upon reaching the target site
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups, facilitating the conjugation process
Common Reagents and Conditions: Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions are carefully controlled to ensure the reactions proceed efficiently and yield the desired products .
Major Products Formed: The major products formed from these reactions are the active antibody-drug conjugates, which are used in targeted cancer therapies .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz is used as a linker in the synthesis of complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to create antibody-drug conjugates that target specific cells, allowing for the study of cellular processes and the development of targeted therapies .
Medicine: In medicine, this compound is crucial in the development of targeted cancer therapies, enabling the delivery of cytotoxic drugs directly to cancer cells while minimizing damage to healthy cells .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of antibody-drug conjugates, ensuring the availability of targeted therapies for clinical use .
Wirkmechanismus
The mechanism of action of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz involves its cleavage at the target site, releasing the active drug molecule. This process is facilitated by the presence of specific enzymes or conditions at the target site, ensuring the drug is released only where it is needed . The molecular targets and pathways involved include the binding of the antibody to specific antigens on cancer cells, followed by internalization and cleavage of the linker, releasing the cytotoxic drug .
Vergleich Mit ähnlichen Verbindungen
- Fmoc-PEG4-GGFG-CH2-O-CH2-Boc
- Fmoc-PEG4-GGFG-CH2-O-CH2-Fmoc
Uniqueness: Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz is unique due to its cleavable nature, allowing for the controlled release of the active drug molecule at the target site. This feature enhances its efficacy and reduces off-target effects compared to non-cleavable linkers .
Eigenschaften
Molekularformel |
C51H62N6O14 |
|---|---|
Molekulargewicht |
983.1 g/mol |
IUPAC-Name |
benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C51H62N6O14/c58-45(19-21-65-23-25-67-27-28-68-26-24-66-22-20-52-51(64)71-34-43-41-17-9-7-15-39(41)40-16-8-10-18-42(40)43)53-30-46(59)54-32-48(61)57-44(29-37-11-3-1-4-12-37)50(63)55-31-47(60)56-36-69-35-49(62)70-33-38-13-5-2-6-14-38/h1-18,43-44H,19-36H2,(H,52,64)(H,53,58)(H,54,59)(H,55,63)(H,56,60)(H,57,61)/t44-/m0/s1 |
InChI-Schlüssel |
XWNKFXDCWVHQPN-SJARJILFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















